A Technical Guide to the Biological Activity of (2S,3R)-2-Ethyloxolan-3-amine Derivatives
A Technical Guide to the Biological Activity of (2S,3R)-2-Ethyloxolan-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties upon drug candidates.[1] Its incorporation can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, making it a cornerstone of lead optimization strategies.[1] This guide focuses on a specific, stereochemically defined class of these compounds: (2S,3R)-2-Ethyloxolan-3-amine derivatives. The precise spatial arrangement of the ethyl and amine groups is critical, as stereochemistry often dictates biological activity and target engagement.[2] These derivatives have emerged as a versatile platform for discovering novel therapeutics, with preliminary studies indicating potential applications in oncology, central nervous system (CNS) disorders, and infectious diseases.[3][4][5] This document provides an in-depth exploration of their synthesis, profiled biological activities, structure-activity relationships, and the key experimental protocols used for their evaluation.
The Oxolane Scaffold: A Strategic Asset in Drug Design
The five-membered oxolane ring is more than a simple cyclic ether; it is a strategic tool for medicinal chemists. Unlike its carbocyclic counterpart, cyclopentane, the oxolane core is polar and can act as a hydrogen bond acceptor, often improving a molecule's solubility profile.[1] Furthermore, the saturated, three-dimensional nature of the ring introduces conformational rigidity, which can pre-organize a molecule into a bioactive conformation for optimal target binding, a concept known as "conformational restriction."[6]
One of the most significant advantages of the oxolane scaffold is its metabolic stability. The ring is generally more resistant to oxidative metabolism compared to electron-rich aromatic systems.[1] Strategically replacing a metabolically labile group with a substituted oxolane can block common metabolic pathways, thereby extending a drug's in vivo half-life.[1] Its utility as a bioisostere for common functional groups like gem-dimethyl or carbonyl moieties further expands its application in drug discovery.
Synthesis and Derivatization of the (2S,3R)-2-Ethyloxolan-3-amine Core
The biological investigation of (2S,3R)-2-Ethyloxolan-3-amine derivatives is critically dependent on robust and stereoselective synthetic methodologies. Accessing the specific (2S,3R) diastereomer in high purity is paramount, as other stereoisomers may exhibit different, or even undesirable, biological effects.
General Synthetic Strategy: The synthesis typically involves a multi-step sequence that establishes the oxolane ring and installs the key functional groups with the correct stereochemistry.
-
Oxolane Ring Formation: The core ring structure is often formed through cyclization reactions, starting from acyclic precursors like diols.[4] Techniques such as the Sharpless asymmetric epoxidation can be employed on precursors to set the required stereocenters early in the synthetic route.[7]
-
Amine Installation: The amine group at the C3 position is introduced, often via nucleophilic substitution or reductive amination protocols.[3][4]
-
Derivatization: The primary or secondary amine serves as a versatile chemical handle for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. Common derivatization reactions include:
-
N-Alkylation/Acylation: Reaction with various alkyl halides or acyl chlorides to explore the impact of different substituents on the amine nitrogen.[3][8]
-
Sulfonamide Formation: Reaction with sulfonyl chlorides, a common strategy in medicinal chemistry to introduce groups that can form strong hydrogen bonds with biological targets.[9]
-
Caption: General workflow for the synthesis of (2S,3R)-2-Ethyloxolan-3-amine derivatives.
Profiled Biological Activities and Potential Therapeutic Applications
Derivatives of the (2S,3R)-2-Ethyloxolan-3-amine scaffold are being investigated across multiple therapeutic areas, leveraging the unique structural features of the core.
Anticancer Potential
Numerous heterocyclic amine compounds have demonstrated potent anticancer activity.[3][9][10] While direct data on this specific scaffold is emerging, parallels can be drawn from structurally related molecules like oxazol-2-amine derivatives, which have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[11][12] Mutations leading to the constitutive activation of FLT3 are common drivers in acute myeloid leukemia (AML).[12] Inhibitors can block this signaling, leading to apoptosis in cancer cells. It is hypothesized that (2S,3R)-2-Ethyloxolan-3-amine derivatives could be designed to target similar oncogenic kinases.
Caption: Potential mechanism via inhibition of a receptor tyrosine kinase like FLT3.
Central Nervous System (CNS) Activity
The substituted amine motif is a well-established pharmacophore in drugs targeting the CNS.[5] Derivatives containing this feature have shown antidepressant action through various mechanisms, including the inhibition of serotonin and norepinephrine reuptake.[5][13] The physicochemical properties conferred by the oxolane ring—such as increased polarity and metabolic stability—are highly desirable for CNS drug candidates, which must cross the blood-brain barrier and resist rapid metabolism. This makes the (2S,3R)-2-Ethyloxolan-3-amine scaffold an attractive starting point for developing novel antidepressants or other neuro-active agents.[5][8]
Antimicrobial and Antifungal Activity
The search for new antimicrobial agents to combat drug resistance is a global health priority. Heterocyclic compounds, including those with amine functionalities, are a rich source of leads.[14][15][16] Various substituted oxolane and amine derivatives have been investigated for potential antimicrobial and antifungal properties.[3][4] The ability to generate large, diverse libraries from the (2S,3R)-2-Ethyloxolan-3-amine core makes it well-suited for high-throughput screening against panels of pathogenic bacteria and fungi.
Structure-Activity Relationship (SAR) Analysis
The goal of SAR studies is to correlate the chemical structure of a molecule with its biological activity, identifying which functional groups are essential for potency and selectivity.[17] For the (2S,3R)-2-Ethyloxolan-3-amine scaffold, several key structural features are critical for tuning biological activity.
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Stereochemistry: The (2S,3R) configuration is fundamental. The specific 3D orientation of the ethyl and amine groups dictates how the molecule fits into the binding pocket of its biological target. Chiral discrimination is a common phenomenon where one enantiomer or diastereomer is significantly more active than others.[2]
-
The Amine Group: In many related bioactive compounds, a free or lightly substituted amino group is crucial for activity, often acting as a key hydrogen bond donor or protonated anchor point.[9]
-
Substituents on the Amine (R¹): The size, lipophilicity, and electronic nature of the substituent on the amine nitrogen can drastically alter potency and target selectivity. Aromatic or heteroaromatic rings can engage in π-stacking interactions, while smaller alkyl groups can probe hydrophobic pockets.[8]
-
Modifications to the Oxolane Ring: While the core scaffold is often maintained, substitution at other positions could be explored to further refine physicochemical properties or introduce new interactions with the target.
Illustrative SAR Table
The following table presents a hypothetical SAR based on principles observed in related heterocyclic amine drug discovery programs.
| Derivative ID | R¹ Substituent on Amine | R² Substituent on Oxolane | Anticancer IC₅₀ (µM) | CNS Receptor Binding Ki (nM) |
| Core-01 | -H | -H | > 50 | > 1000 |
| SAR-02 | -CH₃ | -H | 25.5 | 850 |
| SAR-03 | -Benzyl | -H | 5.2 | 120 |
| SAR-04 | -(4-fluorophenyl)acetyl | -H | 0.8 | 75 |
| SAR-05 | -Benzyl | 4-Fluoro | 7.9 | 45 |
Data are hypothetical and for illustrative purposes only.
Caption: Key structural features governing the SAR of the oxolane-amine scaffold.
Key Experimental Protocols for Biological Evaluation
Validating the biological activity of novel derivatives requires a cascade of robust, reproducible in vitro assays. The following protocols represent foundational screening methods.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a primary screen to determine a compound's general toxicity or anti-proliferative effect on cancer cell lines.[9]
-
Cell Plating: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[14]
-
Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.
Caption: A typical workflow for the primary screening of a new compound library.
Conclusion and Future Perspectives
The (2S,3R)-2-Ethyloxolan-3-amine scaffold represents a promising and versatile platform for modern drug discovery. Its inherent structural and physicochemical advantages, combined with the potential for extensive derivatization, provide a rich chemical space to explore for novel therapeutic agents. The preliminary evidence suggests significant potential in oncology, CNS disorders, and anti-infective research.
Future work should focus on synthesizing larger, more diverse libraries and screening them against a wider range of biological targets. For promising 'hits,' detailed mechanistic studies and in vivo efficacy and safety evaluations will be crucial. Furthermore, advanced drug delivery strategies, such as the development of prodrugs that release the active amine derivative at the target site, could be explored to enhance therapeutic outcomes and minimize off-target effects.[18] Continued investigation into this scaffold is poised to yield valuable lead compounds for the next generation of medicines.
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